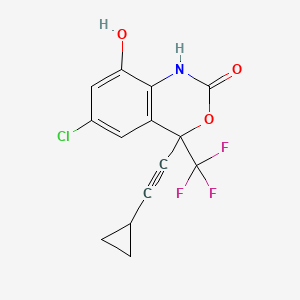

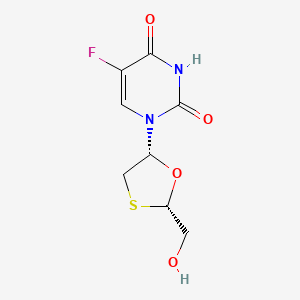

(S)-Lercanidipine-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

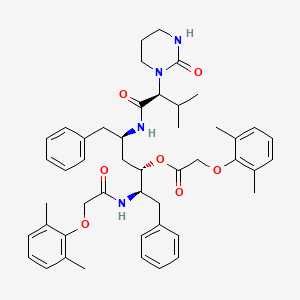

(S)-Lercanidipine-d3 Hydrochloride is a calcium channel blocker that is used to treat hypertension. It is a deuterated form of (S)-Lercanidipine Hydrochloride, which is a widely used antihypertensive drug. The deuterated form is used for scientific research purposes, as it allows for the study of the drug's mechanism of action and its effects on the body.

Scientific Research Applications

Nanostructured Lipid Carriers for Oral Delivery

- Nanostructured Lipid Carriers (NLCs) were designed for the oral delivery of lercanidipine hydrochloride, aiming to improve its bioavailability. The NLCs showed enhanced drug release at blood pH, suggesting a potential controlled release formulation for hypertension treatment (N. Ranpise, Swati S. Korabu, Vinod Ghodake, 2014).

Transdermal Delivery System

- Transdermal patches of lercanidipine hydrochloride were developed and characterized for their physicochemical properties, demonstrating potential for enhanced drug delivery through the skin (M. Ravikumar, 2012).

Inclusion Complex with β-Cyclodextrin

- An inclusion complex with β-cyclodextrin was prepared to improve the solubility and dissolution characteristics of lercanidipine hydrochloride. This approach could significantly enhance the drug's bioavailability (Farhatjahan Shaikh, Meenakshi Patel, N. Surti, V. Patel, 2017).

Matrix Type Transdermal Patches

- Matrix type transdermal patches were developed, indicating a suitable formulation for the transdermal delivery system (TDDS) of lercanidipine hydrochloride. This system showed satisfactory characteristics and potential for therapeutic use (T. Mamatha, J. Venkateswara Rao, K. Mukkanti, G. Ramesh, 2010).

Solubility and Bioavailability Enhancement

- Studies focusing on solubility and bioavailability enhancement through various methods, such as solid dispersion, self-emulsifying drug delivery systems (SEDDS), and microparticle formulations, have demonstrated significant improvements in the dissolution rate and bioavailability of lercanidipine hydrochloride. These advancements suggest promising avenues for improving the clinical efficacy of lercanidipine hydrochloride in the management of hypertension (H. Jeong, J. Y. Park, S. Y. Kim, S. Cha, Seon Eui Lee, Na Keum Jang, Wonchan Lee, Jin Pyo Lee, J. Song, G. Khang, 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Lercanidipine-d3 Hydrochloride involves the conversion of starting materials into intermediates, followed by the final conversion into the target compound.", "Starting Materials": [ "3,5-dimethyl-4-(2,3,4-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid", "Deuterium oxide", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "The synthesis begins with the conversion of 3,5-dimethyl-4-(2,3,4-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid into the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with deuterium oxide to form the deuterated intermediate.", "The intermediate is then reacted with sodium hydroxide to form the free base.", "The free base is then reacted with hydrochloric acid to form the final product, (S)-Lercanidipine-d3 Hydrochloride." ] } | |

CAS RN |

1217740-02-7 |

Product Name |

(S)-Lercanidipine-d3 Hydrochloride |

Molecular Formula |

C36H39ClN3O6 |

Molecular Weight |

651.21 |

Appearance |

Pale-Yellow Solid |

melting_point |

116-118°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)